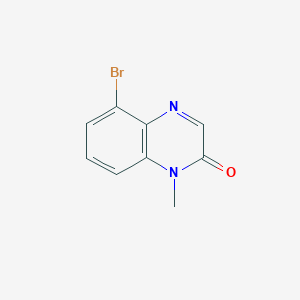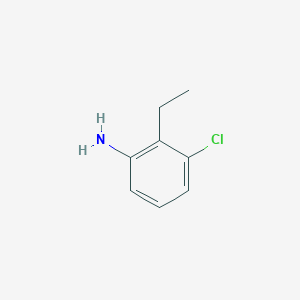
3-Chloro-2-ethylbenzenamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-2-ethylaniline is an organic compound belonging to the class of anilines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by aryl or alkyl groups. This compound is characterized by the presence of a chlorine atom and an ethyl group attached to the benzene ring, specifically at the 3rd and 2nd positions, respectively. It is used in various chemical syntheses and industrial applications due to its unique reactivity and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-2-ethylaniline typically involves the chlorination of 2-ethylaniline. The process can be carried out using chlorine gas in the presence of a catalyst such as ferric chloride at controlled temperatures. The reaction conditions must be carefully monitored to ensure selective chlorination at the desired position on the benzene ring.
Industrial Production Methods: Industrial production of 3-chloro-2-ethylaniline often employs large-scale chlorination reactors where 2-ethylaniline is treated with chlorine gas under controlled conditions. The reaction mixture is then purified through distillation and recrystallization to obtain the pure compound. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity.
Types of Reactions:
Oxidation: 3-Chloro-2-ethylaniline can undergo oxidation reactions to form corresponding nitro compounds or quinones.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed:
Oxidation: Nitro compounds, quinones.
Reduction: Various amine derivatives.
Substitution: Substituted anilines with different functional groups replacing the chlorine atom.
Applications De Recherche Scientifique
3-Chloro-2-ethylaniline finds applications in various fields of scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Employed in the study of enzyme interactions and metabolic pathways involving aniline derivatives.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of agrochemicals, polymers, and specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-chloro-2-ethylaniline involves its interaction with various molecular targets and pathways. The chlorine and ethyl groups on the benzene ring influence its reactivity and binding affinity to different enzymes and receptors. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting metabolic pathways and biochemical processes.
Comparaison Avec Des Composés Similaires
- 3-Chloro-2-methylaniline
- 2-Chloro-3-ethylaniline
- 3-Bromo-2-ethylaniline
Comparison: 3-Chloro-2-ethylaniline is unique due to the specific positioning of the chlorine and ethyl groups, which imparts distinct chemical and physical properties. Compared to 3-chloro-2-methylaniline, the ethyl group provides different steric and electronic effects, influencing its reactivity and applications. Similarly, the position of the chlorine atom differentiates it from 2-chloro-3-ethylaniline, affecting its chemical behavior and interactions.
Propriétés
Formule moléculaire |
C8H10ClN |
|---|---|
Poids moléculaire |
155.62 g/mol |
Nom IUPAC |
3-chloro-2-ethylaniline |
InChI |
InChI=1S/C8H10ClN/c1-2-6-7(9)4-3-5-8(6)10/h3-5H,2,10H2,1H3 |
Clé InChI |
OMZRDBSLAGVDMI-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C=CC=C1Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


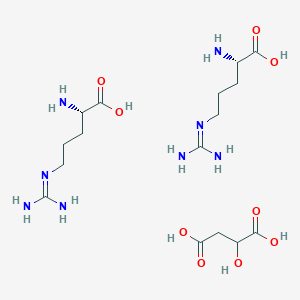
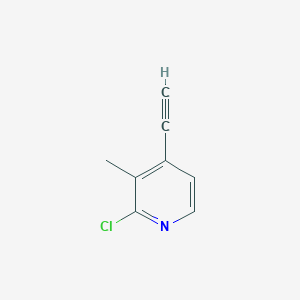
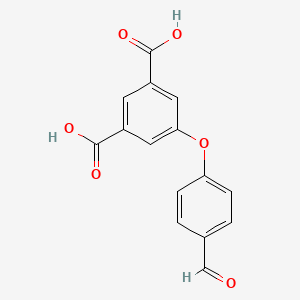
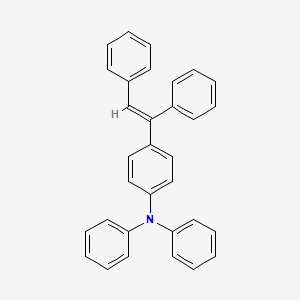
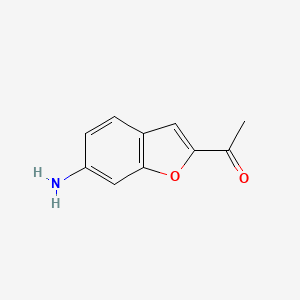


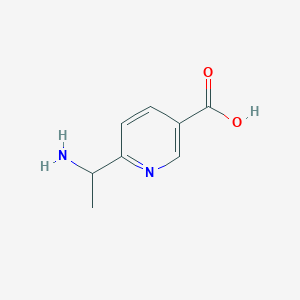
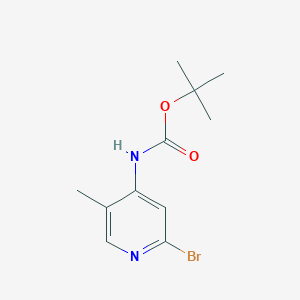
![9,11,15-Trioxa-6-aza-10-phosphatritriacont-24-enoicacid,10-hydroxy-5,16-dioxo-13-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]-,10-oxide,sodiumsalt,(13R,24Z)-](/img/structure/B13132742.png)
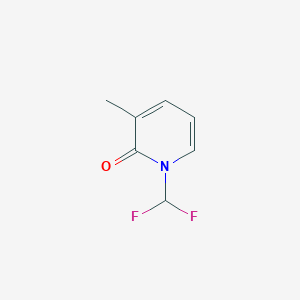
![4,5,7-Trifluoro-2-iodobenzo[d]thiazole](/img/structure/B13132755.png)
